molecular formula C11H10Cl2F4O2 B14696769 1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol CAS No. 34848-21-0

1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol

Cat. No.: B14696769
CAS No.: 34848-21-0
M. Wt: 321.09 g/mol
InChI Key: ZGRPQOKXVFKJQN-UHFFFAOYSA-N
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Description

1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol is an organic compound with the molecular formula C11H10Cl2F4O2 This compound is characterized by the presence of two chlorodifluoromethyl groups and a phenyl group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol typically involves the reaction of chlorodifluoromethane with a suitable phenylpropanediol precursor under controlled conditions. One common method involves the use of difluorocarbene intermediates, which can be generated in situ from reagents such as chlorodifluoromethane and a strong base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorodifluoromethyl groups to difluoromethyl or methyl groups.

    Substitution: The chlorine atoms in the chlorodifluoromethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce difluoromethyl derivatives.

Scientific Research Applications

1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The chlorodifluoromethyl groups can participate in various chemical reactions, altering the activity of enzymes or other proteins. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(diphenylphosphino)ferrocene: A compound with similar structural features but different functional groups.

    1,1-Bis(diphenylphosphino)methane: Another related compound with phosphine groups instead of chlorodifluoromethyl groups.

Uniqueness

1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol is unique due to the presence of chlorodifluoromethyl groups, which impart distinct chemical reactivity and properties. These groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

34848-21-0

Molecular Formula

C11H10Cl2F4O2

Molecular Weight

321.09 g/mol

IUPAC Name

4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-phenylbutane-1,3-diol

InChI

InChI=1S/C11H10Cl2F4O2/c12-10(14,15)9(19,11(13,16)17)6-8(18)7-4-2-1-3-5-7/h1-5,8,18-19H,6H2

InChI Key

ZGRPQOKXVFKJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(F)(F)Cl)(C(F)(F)Cl)O)O

Origin of Product

United States

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